molecular formula C14H13ClN2O4S B13790490 N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide CAS No. 79-87-8

N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide

Cat. No.: B13790490
CAS No.: 79-87-8
M. Wt: 340.8 g/mol
InChI Key: LZQPFRQJBCMKTR-UHFFFAOYSA-N
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Description

N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at position 2, a nitro group at position 5, and an ethyl-sulfonamide moiety at position 1. This compound belongs to a class of aromatic sulfonamides, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The nitro group confers electron-withdrawing properties, influencing reactivity and stability, while the ethyl-sulfonamide group may enhance solubility or modulate biological activity. Limited direct data on this compound are publicly available, necessitating comparisons with structurally related analogs for functional insights.

Properties

CAS No.

79-87-8

Molecular Formula

C14H13ClN2O4S

Molecular Weight

340.8 g/mol

IUPAC Name

2-chloro-N-ethyl-5-nitro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C14H13ClN2O4S/c1-2-16(11-6-4-3-5-7-11)22(20,21)14-10-12(17(18)19)8-9-13(14)15/h3-10H,2H2,1H3

InChI Key

LZQPFRQJBCMKTR-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with aniline in the presence of a base, followed by the alkylation of the resulting sulfonamide with ethyl iodide . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of antimicrobial and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs include:

Compound Name Substituents (Positions) CAS Number Key Properties (Inferred)
N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide -Cl (2), -NO₂ (5), -SO₂NHEt (1) Not available Likely low solubility in polar solvents due to nitro group; moderate stability
5-Amino-2-chloro-N,N-dimethylbenzenesulfonamide -Cl (2), -NH₂ (5), -SO₂NMe₂ (1) 10475-06-6 Higher solubility (polar amino group); reduced oxidative stability
2,4,6-Trinitrotoluene (TNT) -NO₂ (2,4,6) 118-96-7 High explosive sensitivity; strong electron-withdrawing effects
  • Nitro vs. Amino Groups: The nitro group in this compound enhances electrophilic reactivity compared to the electron-donating amino group in 5-Amino-2-chloro-N,N-dimethylbenzenesulfonamide. This difference likely affects applications, with nitro derivatives being more suited for explosives or reactive intermediates .

Electrochemical Behavior

Evidence from nitroaromatic compounds like TNT and DNT (2,4-dinitrotoluene) highlights the role of nitro groups in redox activity. Electrochemical sensors detect TNT at −0.62 V and DNT at −0.77 V (vs. Ag/AgCl) .

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